1-Butanol, 2-methylene-4-(phenylthio)-
Description
1-Butanol, 2-methylene-4-(phenylthio)- is a structurally unique alcohol derivative characterized by a methylene group at the C2 position and a phenylthio (-SPh) substituent at the C4 position of the butanol backbone. This compound’s molecular formula is inferred as C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol (calculated).
Properties
CAS No. |
72445-15-9 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-methylidene-4-phenylsulfanylbutan-1-ol |
InChI |
InChI=1S/C11H14OS/c1-10(9-12)7-8-13-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
InChI Key |
ICTHOHPCENYBKO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCSC1=CC=CC=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-methylene-4-(phenylthio)- typically involves the reaction of 1-butanol with appropriate reagents to introduce the methylene and phenylthio groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 2-methylene-4-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Butanol, 2-methylene-4-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Mechanism of Action
The mechanism by which 1-Butanol, 2-methylene-4-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the methylene group may influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data: Direct studies on 1-Butanol, 2-methylene-4-(phenylthio)- are scarce. Most inferences derive from substituent effects observed in 1-butanol , thioethers, and methylene-containing compounds.
- Experimental Challenges: The compound’s low volatility complicates GC-MS analysis, a method widely used for volatile alcohols like 1-butanol . Alternative techniques (e.g., LC-MS) may be required.
Q & A
Q. What are the recommended methodologies for synthesizing 1-Butanol, 2-methylene-4-(phenylthio)-?
Answer: Synthesis routes for this compound can involve Friedel-Crafts-like alkylation mechanisms. For instance, cyclization reactions involving a phenylthio group may proceed via intramolecular attack at the ortho position of the phenylthio nucleus, followed by proton loss (path a) or sulfur migration (path b) . Methodological steps include:
- Reagent selection : Use Lewis acid catalysts (e.g., AlCl₃) for electrophilic substitution.
- Temperature control : Maintain reaction temperatures between 25–80°C to avoid side reactions.
- Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.
Validation : Monitor reaction progress via TLC and confirm structure using NMR (¹H/¹³C) and FTIR.
Q. How can researchers characterize the physicochemical properties of this compound?
Answer: Key characterization methods include:
- Viscosity and density measurements : Use capillary viscometers and pycnometers across varying mole fractions (0–1.0) and temperatures (293–323 K) to establish temperature-dependent trends .
- Refractive index : Measure using a refractometer (Na D-line) at 20°C; observe linear increases with mole fraction (e.g., from 1.3738 to 1.3948 for pure 1-butanol) .
- Excess molar enthalpy : Calorimetry data (e.g., peaks at ~1.47 kJ/mol for intermediate mole fractions) reveal non-ideal mixing behavior .
Q. What are the stability considerations for this compound under experimental conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (data gaps exist; prioritize empirical testing).
- Chemical stability : Avoid strong oxidizers and acids due to potential sulfur oxidation or esterification.
- Storage : Store in inert atmospheres (argon/nitrogen) at 4°C to minimize hydrolysis or thiol oxidation .
Advanced Research Questions
Q. How can contradictions in physicochemical data (e.g., viscosity vs. temperature) be resolved?
Answer: Conflicting viscosity trends (e.g., decreasing viscosity with increasing 1-butanol mole fraction at 318 K vs. 323 K) require:
- Reproducibility studies : Repeat measurements under controlled humidity and purity (>99.5%).
- Computational validation : Use molecular dynamics (MD) simulations to model intermolecular interactions (e.g., hydrogen bonding vs. steric effects).
- Error analysis : Quantify instrument precision (e.g., ±0.0001 Pa·s for viscometers) and batch variability.
Q. What catalytic mechanisms enhance the efficiency of synthesizing derivatives of this compound?
Answer:
- Biocatalytic pathways : Optimize enzyme-catalyzed reactions (e.g., trans-enoyl-CoA reductase in E. coli) to drive irreversible steps and improve yield .
- Heterogeneous catalysis : Test hydroxyapatite catalysts (Ca/P ratio = 1.67) for coupling reactions; monitor selectivity via GC-MS .
- Solvent effects : Use ionic liquids (e.g., [BMIM][PF₆]) to stabilize intermediates and reduce side reactions .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Modification sites : Systematically alter the phenylthio group (e.g., substituents at para positions) or the methylene chain length.
- Biological assays : Test antimicrobial activity using MIC assays against E. coli or S. aureus; correlate with logP values (octanol-water partitioning) .
- Computational modeling : Perform DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) on reactivity .
Q. What methodologies assess the environmental impact of this compound?
Answer:
- Aquatic toxicity : Conduct Daphnia magna chronic toxicity tests (21-day NOEC = 4.1 mg/L for 1-butanol analogs) .
- Biodegradability : Use OECD 301B tests (CO₂ evolution) to evaluate microbial breakdown.
- Bioaccumulation : Calculate BCF (bioconcentration factor) via shake-flask experiments (octanol/water) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
